molecular formula C28H26N2O6S B11097013 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate

Cat. No.: B11097013
M. Wt: 518.6 g/mol
InChI Key: BPTDDFGXJNOVMS-UHFFFAOYSA-N
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Description

3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL 4-METHYL-3-[(4-METHYLPIPERIDINO)SULFONYL]BENZOATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of isoindoline and benzoate moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL 4-METHYL-3-[(4-METHYLPIPERIDINO)SULFONYL]BENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoindoline Moiety: This step involves the cyclization of a suitable precursor to form the isoindoline ring system.

    Introduction of the Benzoate Group: This is achieved through esterification reactions, where the benzoate group is attached to the isoindoline moiety.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL 4-METHYL-3-[(4-METHYLPIPERIDINO)SULFONYL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL 4-METHYL-3-[(4-METHYLPIPERIDINO)SULFONYL]BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL 4-METHYL-3-[(4-METHYLPIPERIDINO)SULFONYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL 4-METHYL-3-[(4-METHYLPIPERIDINO)SULFONYL]BENZOATE apart is its combination of isoindoline and benzoate moieties, along with the sulfonyl group

Properties

Molecular Formula

C28H26N2O6S

Molecular Weight

518.6 g/mol

IUPAC Name

[3-(1,3-dioxoisoindol-2-yl)phenyl] 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate

InChI

InChI=1S/C28H26N2O6S/c1-18-12-14-29(15-13-18)37(34,35)25-16-20(11-10-19(25)2)28(33)36-22-7-5-6-21(17-22)30-26(31)23-8-3-4-9-24(23)27(30)32/h3-11,16-18H,12-15H2,1-2H3

InChI Key

BPTDDFGXJNOVMS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)N4C(=O)C5=CC=CC=C5C4=O)C

Origin of Product

United States

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